molecular formula C16H14F4N2O2 B6495153 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351587-09-1

3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No.: B6495153
CAS No.: 1351587-09-1
M. Wt: 342.29 g/mol
InChI Key: YNUYWPSIULUYQG-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a synthetic organic compound characterized by the presence of fluorine atoms and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation reactions.

    Addition of the Trifluoro Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide.

    Urea Formation: The final step involves the reaction of the intermediate with isocyanates or urea derivatives under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Study of its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Exploration of its properties for use in advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets. The fluorine atoms and urea moiety may facilitate binding to enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
  • 3-(2-bromophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
  • 3-(2-methylphenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Uniqueness

3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N2O2/c17-12-8-4-5-9-13(12)22-14(23)21-10-15(24,16(18,19)20)11-6-2-1-3-7-11/h1-9,24H,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUYWPSIULUYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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